molecular formula C6H10N2O B3112075 3-Methoxy-1,5-dimethyl-1H-pyrazole CAS No. 187838-61-5

3-Methoxy-1,5-dimethyl-1H-pyrazole

Cat. No. B3112075
CAS RN: 187838-61-5
M. Wt: 126.16 g/mol
InChI Key: JBOGQASSAPOWOG-UHFFFAOYSA-N
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Description

“3-Methoxy-1,5-dimethyl-1H-pyrazole” is a chemical compound with the molecular formula C6H10N2O . It is a pyrazole derivative, which is a class of organic compounds known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight of this compound is 126.16 .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be combined with Chromium (VI) oxide, serving as a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .

Scientific Research Applications

Crystallography and Structural Analysis

  • The study of NH-pyrazoles like 3-Methoxy-1,5-dimethyl-1H-pyrazole provides insights into the structural configurations and tautomerism of these compounds. For instance, the annular tautomerism observed in curcuminoid NH-pyrazoles reveals complex patterns of hydrogen bonds that stabilize the crystalline structures. These findings are crucial for understanding the chemical behavior and potential applications of NH-pyrazoles in materials science and pharmaceuticals (Cornago et al., 2009).

Antibacterial Applications

  • Pyrazole derivatives have been explored for their antibacterial properties. For example, 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles have shown significant inhibitory potential against bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests their potential use as antibacterial agents, which is critical for developing new medications to combat antibiotic-resistant bacteria (Sharma et al., 2020).

Materials Science

  • The hydrogen-bonding capabilities of pyrazole compounds, such as 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, are essential for the design of supramolecular materials. Their ability to form diverse hydrogen-bonded structures based on the substituents makes them suitable for applications in materials science, particularly in developing new types of supramolecular assemblies (Moyano et al., 2021).

Anticancer Research

  • Research on Pt(II) and Pd(II) complexes with pyrazole-containing ligands has opened new avenues in the search for novel anticancer agents. These complexes have shown promising cytotoxicity against leukemia cell lines, suggesting their potential in cancer treatment strategies. Their lower toxicity to non-cancerous cells highlights the importance of selectivity in anticancer treatments (Budzisz et al., 2004).

Future Directions

The future directions for “3-Methoxy-1,5-dimethyl-1H-pyrazole” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry .

properties

IUPAC Name

3-methoxy-1,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-4-6(9-3)7-8(5)2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOGQASSAPOWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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